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1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Soluble epoxide hydrolase sEH inhibitor Enzymatic assay

The compound 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234854-65-9) is a synthetic small molecule belonging to the piperidinyl urea class. Its structure features a central urea scaffold linking a 2-methoxyethyl group and a pyrimidin-2-yl-substituted piperidine moiety.

Molecular Formula C14H23N5O2
Molecular Weight 293.371
CAS No. 1234854-65-9
Cat. No. B2722354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1234854-65-9
Molecular FormulaC14H23N5O2
Molecular Weight293.371
Structural Identifiers
SMILESCOCCNC(=O)NCC1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C14H23N5O2/c1-21-10-7-17-14(20)18-11-12-3-8-19(9-4-12)13-15-5-2-6-16-13/h2,5-6,12H,3-4,7-11H2,1H3,(H2,17,18,20)
InChIKeyQFBCVYXHXOIDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234854-65-9): Chemical Class and Identity


The compound 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234854-65-9) is a synthetic small molecule belonging to the piperidinyl urea class . Its structure features a central urea scaffold linking a 2-methoxyethyl group and a pyrimidin-2-yl-substituted piperidine moiety . This specific substitution pattern places it at the intersection of multiple structural motifs under investigation for modulating protein-protein interactions, including the DCN1-UBE2M and soluble epoxide hydrolase (sEH) systems.

Chemotype Piperidinyl urea tool compound for protein-protein interaction and enzyme inhibition research
Research Context DCN1-UBE2M cullin neddylation pathway and soluble epoxide hydrolase (sEH) target studies
Key Motif Pyrimidin-2-yl-piperidine pharmacophore supports target binding in reported SAR series

Procurement Risk: Why Piperidinyl Urea Analogs Cannot Reliably Substitute for Compound 1234854-65-9


In the piperidinyl urea chemotype, even minor structural modifications can invert selectivity profiles or abolish target engagement. The published structure-activity relationship (SAR) for this class demonstrates that the nature of the terminal substituent on the urea nitrogen (e.g., methoxyethyl vs. alkyl vs. aryl) and the N-heteroaryl group on the piperidine (e.g., pyrimidin-2-yl vs. pyridyl) are critical determinants of potency and selectivity [1]. For instance, in the related DCN1 inhibitor series, a 100-fold gain in biochemical potency was achieved through systematic substitution of the N-capping group [1]. Consequently, swapping compound 1234854-65-9 for a structurally similar analog without verifying the precise substitution pattern risks introducing an uncharacterized potency drop, a shift in target selectivity, or altered pharmacokinetic properties, undermining experimental reproducibility.

N-Capping Group Sensitivity
Terminal urea substituent variation may alter potency; SAR confirms the capping group is a critical determinant of target engagement.
Heteroaryl Selectivity Shift
Replacing pyrimidin-2-yl with pyridyl or pyrazinyl may shift target selectivity and reduce DCN1 binding, as shown in class-level SAR.
Pharmacokinetic Profile Uncertainty
Unverified structural analogs may introduce altered PK properties; independent validation is required before substitution.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea


Enzymatic Inhibition of Soluble Epoxide Hydrolase (sEH) Compared to Baseline Inhibitor

The compound demonstrates potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with a reported Ki of 1.40 nM [1]. While a direct head-to-head comparison with a specific structural analog is not available in the curated database, this value places it within the nanomolar potency range typically observed for advanced sEH inhibitor leads. For procurement decisions, a qualified pharmacologist should benchmark this Ki against the leading published sEH inhibitor, N,N'-dicyclohexylurea (DCU), which typically exhibits a Ki in the low micromolar range, making the target compound approximately 1000-fold more potent in this isolated enzymatic context. This is a cross-study comparison and does not account for assay-to-assay variability.

sEH Binding Affinity
Cross-study comparable
Target Ki = 1.40 nM vs DCU baseline ~1–5 µM
Supports sEH target-engagement assay context; reported cross-study comparison.
Assay-to-assay variability may apply; benchmark against in-assay comparator recommended.
Soluble epoxide hydrolase sEH inhibitor Enzymatic assay

Structural Determinant for DCN1-UBE2M Interaction Selectivity

The compound embodies a pyrimidin-2-yl-piperidine motif which, in closely related analogs from the piperidinyl urea class, has been shown to be essential for inhibiting the DCN1-UBE2M protein-protein interaction [1]. The published SAR from a 2018 J. Med. Chem. study indicates that the pyrimidine substituent engages in a specific hydrogen-bonding network within the DCN1 binding pocket, a feature not efficiently replicated by other heterocycles like pyridine or pyrazine [1]. While the specific biochemical IC50 for this compound against DCN1 is not available, it is a direct structural congener of optimized leads that achieved a 100-fold potency improvement over the initial HTS hit. The presence of the pyrimidin-2-yl group, as opposed to an unsubstituted or differently substituted piperidine, is the key selectivity determinant within this chemotype.

DCN1 Selectivity Motif
Class-level inference
Pyrimidin-2-yl-piperidine required for DCN1-UBE2M binding
Structural feature supports DCN1 interaction probe development per published SAR.
Compound-specific IC50 not available; verify in target assay.
DCN1 Cullin neddylation Protein-protein interaction inhibitor Cancer

Calculated Physicochemical Profile vs. Drug-Likeness Benchmarks

Based on its calculated properties, the compound has a molecular weight of 293.36 g/mol and a topological polar surface area (TPSA) of approximately 86 Ų [1]. These values compare favorably to the industry-standard benchmarks for oral drug-likeness (MW < 500 g/mol, TPSA < 140 Ų) and are superior to many advanced leads in the piperidinyl urea series, which often exceed a molecular weight of 400. Its lower molecular weight and TPSA suggest a higher likelihood of acceptable passive permeability, a common liability for urea-containing compounds . This can be a decisive procurement factor when choosing between a hit and a more complex lead for early-stage in vivo studies.

Physicochemical Profile
In silico prediction
MW = 293.36 g/mol | TPSA ≈ 86 Ų
Calculated properties within oral druggability benchmarks; may support permeability screening.
Experimental solubility and permeability require verification.
Physicochemical properties Drug-likeness Lipinski's rules ADME prediction

Recommended Research Applications for 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea in Drug Discovery


Chemical Probe for Investigating DCN1-UBE2M Biology in Cancer Models

Given its structural congruence with the optimized DCN1 inhibitor class [1], the compound is best suited as a starting point for a medicinal chemistry program targeting the DCN1-UBE2M protein-protein interaction. Its pyrimidin-2-yl-piperidine warhead is the critical pharmacophore for binding to DCN1. Researchers can use this compound to assess on-target engagement and phenotypic effects in cell-based models of squamous cell carcinoma, as this cancer type is known to be dependent on DCN1-mediated cullin neddylation [1].

Lead Identification for Soluble Epoxide Hydrolase (sEH) Inhibition

The compound's reported nanomolar inhibition of human sEH (Ki = 1.40 nM) positions it as a high-value starting point for developing sEH-targeted therapies [2]. Its potency is significantly higher than that of the standard tool compound DCU. Procurement for this application is recommended for projects focused on cardiovascular, inflammatory, or pain indications where sEH is a validated target. A direct pharmacokinetic comparison with a standard sEH inhibitor like N,N'-dicyclohexylurea (DCU) would be the recommended next step.

Pharmacophore Model Development and SAR Expansion

The unique combination of a methoxyethyl urea tail and a pyrimidin-2-yl-piperidine head group makes this compound a valuable input for pharmacophore modeling [1]. Its calculated physicochemical profile (MW 293.36) is attractive relative to larger analogs in the class, suggesting it occupies a unique region of chemical space . A CRO or academic lab could use this compound as a fixed scaffold to generate focused libraries by varying the N-pyrimidin-2-yl substituent and the N'-methoxyethyl substituent to populate a novel SAR landscape.

Application
Selection Property
Validation Focus
DCN1-UBE2M pathway research
Pyrimidin-2-yl-piperidine pharmacophore identity
Target engagement validation in cell-based assays
sEH target-engagement studies
Reported sEH binding affinity context
Benchmark against in-assay comparator
Medicinal chemistry SAR expansion
Piperidinyl urea scaffold with dual substitution sites
Focused library synthesis and selectivity profiling
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